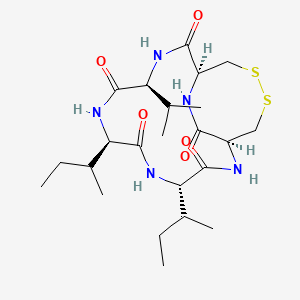
Malformin-B4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malformin-B4 is a cyclic pentapeptide produced by the fungus Aspergillus niger. It is part of the malformin family, which includes several structurally related compounds. This compound is known for its diverse biological activities, including phytotoxic, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malformin-B4 can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically involves the following steps:
Amino Acid Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: The linear peptide is cyclized to form the cyclic pentapeptide structure.
Disulfide Bond Formation: The disulfide bond is formed between the cysteine residues to stabilize the cyclic structure.
Industrial Production Methods
Industrial production of this compound involves fermentation of Aspergillus niger under controlled conditions. The fermentation broth is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Malformin-B4 undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The amino acid residues in this compound can undergo substitution reactions to form derivatives with modified biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various amino acid derivatives can be used to substitute specific residues in the peptide chain.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified cyclic pentapeptides with altered biological activities.
Applications De Recherche Scientifique
Malformin-B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: this compound is used to study the effects of cyclic peptides on plant growth and development.
Industry: This compound is explored for its potential use in agriculture as a biopesticide.
Mécanisme D'action
Malformin-B4 exerts its effects through several molecular targets and pathways:
Phytotoxicity: It induces root curvature and malformations in plants by interfering with cell division and elongation.
Antibacterial and Antifungal Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Cellular Signaling: It activates the RSK1 pathway, enhancing cellular fibrinolytic activity and promoting the degradation of fibrin clots.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malformin-A1: Another member of the malformin family with similar phytotoxic and antibacterial properties.
Malformin-C: Known for its antimalarial and antitrypanosomal activities.
Malformin-B1, B2, B3: Structurally related compounds with varying biological activities.
Uniqueness
Malformin-B4 is unique due to its specific amino acid sequence and disulfide bond configuration, which contribute to its distinct biological activities. Its ability to activate the RSK1 pathway and enhance fibrinolytic activity sets it apart from other malformins .
Propriétés
Formule moléculaire |
C23H39N5O5S2 |
|---|---|
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
(1S,4S,7R,10S,13S)-4,7-di(butan-2-yl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |
InChI |
InChI=1S/C23H39N5O5S2/c1-7-12(5)17-22(32)25-14-9-34-35-10-15(24-19(14)29)20(30)26-16(11(3)4)21(31)27-18(13(6)8-2)23(33)28-17/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,32)(H,26,30)(H,27,31)(H,28,33)/t12?,13?,14-,15-,16+,17+,18-/m1/s1 |
Clé InChI |
PIXYPRXKMCTYQV-UPELKQERSA-N |
SMILES isomérique |
CCC(C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C(C)CC)C(C)C)NC2=O |
SMILES canonique |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


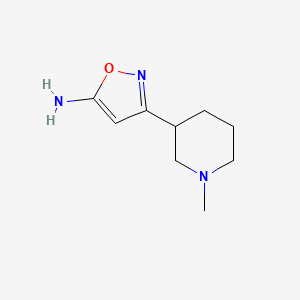
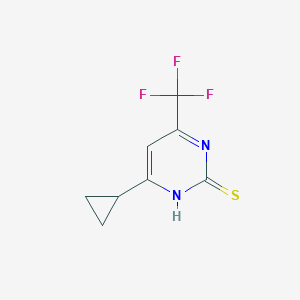
![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)

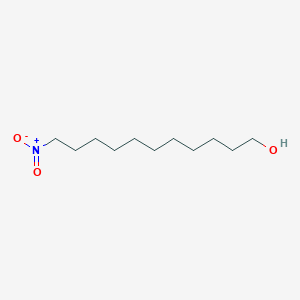

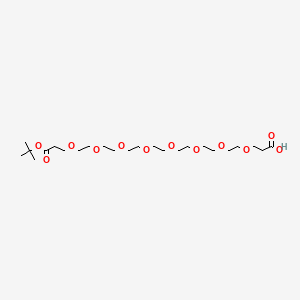
![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)

![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)


